5-(Methylsulfonyl)pyridin-3-amine
Overview
Description
5-(Methylsulfonyl)pyridin-3-amine: is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction . This reaction is a palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. For this compound, the starting material is often 5-bromo-2-methylpyridin-3-amine, which undergoes coupling with methylsulfonylboronic acid under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Methylsulfonyl)pyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-(Methylsulfonyl)pyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has shown potential as a selective cyclooxygenase-2 (COX-2) inhibitor , making it a candidate for the development of anti-inflammatory drugs. It has been evaluated for its enzyme inhibition activity and has shown significant potency and selectivity .
Industry: In the materials science field, this compound is used in the synthesis of novel polymers and as a precursor for the development of advanced materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)pyridin-3-amine as a COX-2 inhibitor involves the suppression of the cyclooxygenase enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Comparison: 5-(Methylsulfonyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromo-2-methylpyridin-3-amine, it has a methylsulfonyl group that enhances its reactivity and potential as a pharmaceutical intermediate. The imidazo[1,2-a]pyridin-3-amine derivative, on the other hand, has a more complex structure and is specifically designed for selective COX-2 inhibition .
Properties
IUPAC Name |
5-methylsulfonylpyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIVFUZYNGOHHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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